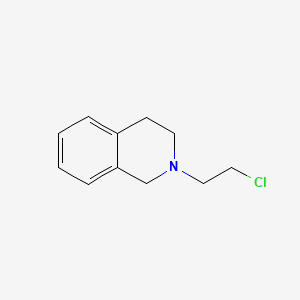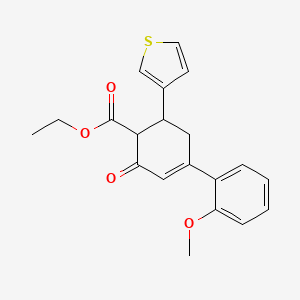![molecular formula C16H23N3O B2906381 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034293-29-1](/img/structure/B2906381.png)
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is an organic compound notable for its potential applications in medicinal chemistry. Its complex structure, featuring both cyclopentyl and cyclopropyl groups attached to a dihydropyrazolo[1,5-a]pyrazin scaffold, suggests it might possess unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step organic reactions. The preparation begins with the construction of the pyrazolo[1,5-a]pyrazin scaffold, followed by the introduction of the cyclopropyl group through cyclopropanation. The cyclopentyl moiety is then introduced via a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods: Industrial-scale production may employ continuous flow processes to streamline the multi-step synthesis, ensuring consistency and high yield. Optimized reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, are crucial for efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction processes might target the pyrazolo ring, leading to the formation of more saturated derivatives.
Substitution: Substitution reactions could occur on the cyclopropyl or cyclopentyl groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide are typically employed.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated using reagents such as alkyl halides or sulfonates.
Major Products:
Oxidation might yield ketonic or carboxylic derivatives.
Reduction can produce more saturated pyrazolo derivatives.
Substitution may introduce functional groups that could enhance the compound's activity or stability.
科学的研究の応用
Chemistry:
As a potential intermediate in the synthesis of complex organic molecules.
Investigation of its chemical behavior under various conditions can provide insights into reaction mechanisms.
Biology:
Exploring its role as a ligand for various biological targets, such as enzymes or receptors.
Potential use in biochemical assays to elucidate its biological activity.
Medicine:
Investigating its pharmacological properties, including potential as an anti-inflammatory, antiviral, or anticancer agent.
Study of its interaction with specific molecular targets to design new therapeutic agents.
Industry:
Potential application in the development of new materials with specific chemical properties.
Use as a building block in the synthesis of more complex molecules for pharmaceutical development.
作用機序
The mechanism of action for 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. It could act by binding to receptor sites or enzyme active sites, modulating their activity. The cyclopropyl and cyclopentyl groups may influence the binding affinity and specificity, while the pyrazolo scaffold might engage in key interactions with biological macromolecules.
類似化合物との比較
2-cyclopentyl-1-(2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-3-yl)ethanone: Another cyclopropyl and cyclopentyl containing pyrazolo derivative.
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone: Lacks the cyclopropyl group but maintains the core scaffold.
1-cyclopentyl-2-(2-cyclopropylpyrazolo[1,5-a]pyrazin-6-yl)ethanone: Features a similar structure with positional variation in the pyrazolo scaffold.
Uniqueness: What sets 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone apart is its unique combination of structural elements which potentially endow it with distinctive pharmacokinetic and pharmacodynamic properties. Its specific arrangement allows for unique interactions at the molecular level, which can be pivotal in drug design and other applications.
That's the rundown on this compound. This compound holds a treasure trove of potential across several scientific domains. How about we dive into some more details, or shift gears to another fascinating topic?
特性
IUPAC Name |
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(9-12-3-1-2-4-12)18-7-8-19-14(11-18)10-15(17-19)13-5-6-13/h10,12-13H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYPDPOZUGTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)

![ethyl 2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2906315.png)

![(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one](/img/structure/B2906318.png)
![4-propyl-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2906319.png)

